molecular formula C12H16N2O B15056240 1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B15056240
M. Wt: 204.27 g/mol
InChI Key: WZVVYOLTNOYSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a synthetically designed organic compound featuring a pyridin-2(1H)-one core substituted with a cyclopropyl group at the N1 position and a pyrrolidin-2-yl moiety at the C3 position. This specific molecular architecture incorporates multiple nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry known for conferring desirable pharmacological properties and molecular recognition capabilities . The fusion of a pyridin-2-one scaffold with a pyrrolidine ring creates a versatile chemical entity with potential applications across multiple drug discovery paradigms. The compound's structure aligns with chemotypes investigated for targeting hematologic malignancies and solid tumors . The pyridin-2-one core is a significant pharmacophore in targeted cancer therapy, with documented efficacy in inhibiting mutant isocitrate dehydrogenase 1 (IDH1) enzymes . Such inhibitors have emerged as important therapeutic agents for cancers like acute myeloid leukemia (AML) and low-grade gliomas, where neomorphic IDH1 mutations drive oncogenesis through production of the oncometabolite R-2-hydroxyglutarate (2-HG) . Additionally, the pyrrolidin-2-yl substituent represents a key structural feature in various biologically active molecules and may contribute to enhanced binding affinity and selectivity toward protein targets . This compound is intended for research applications including but not limited to: oncology research, enzymatic inhibition studies, structure-activity relationship (SAR) investigations, and as a synthetic intermediate for the development of novel therapeutic agents. Researchers exploring heterocyclic compounds for their FXR (farnesoid X receptor) binding potential may also find this chemotype of interest, as cyclopropyl-substituted heterocycles have been investigated for the treatment and prophylaxis of FXR-mediated conditions such as cholestatic and metabolic diseases . FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-cyclopropyl-3-pyrrolidin-2-ylpyridin-2-one

InChI

InChI=1S/C12H16N2O/c15-12-10(11-4-1-7-13-11)3-2-8-14(12)9-5-6-9/h2-3,8-9,11,13H,1,4-7H2

InChI Key

WZVVYOLTNOYSGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CN(C2=O)C3CC3

Origin of Product

United States

Preparation Methods

Three-Component Synthesis via Cyclopropane Ring-Opening

General Reaction Framework

The foundational methodology for synthesizing substituted pyridin-2(1H)-ones involves a one-pot, three-component reaction between:

  • 1-Acetyl-1-carbamoyl cyclopropanes (electron-deficient cyclopropanes),
  • Malononitrile (a dual nucleophile/electrophile),
  • Secondary amines (e.g., pyrrolidine, piperidine).

This protocol, developed by Liang et al., proceeds via tandem Knoevenagel condensation, nucleophilic ring-opening of the cyclopropane, and intramolecular cyclization (Scheme 1).

Scheme 1: Proposed Mechanism for Pyridin-2(1H)-one Formation
  • Knoevenagel Condensation : Cyclopropane reacts with malononitrile in the presence of a base (e.g., pyrrolidine), forming an α,β-unsaturated nitrile intermediate.
  • Ring-Opening : The amine nucleophilically attacks the cyclopropane, leading to a strained allene intermediate.
  • Cyclization : Intramolecular attack by the amide nitrogen generates the pyridin-2(1H)-one core.

Optimization for 1-Cyclopropyl Substitution

Introducing the cyclopropyl group at the 1-position requires careful selection of the cyclopropane substrate. 1-Acetyl-N-cyclopropylcyclopropanecarboxamide serves as the optimal precursor, as its electron-withdrawing groups (EWGs) activate the cyclopropane for ring-opening while preserving the cyclopropyl moiety post-reaction.

Table 1: Substrate Screening for 1-Cyclopropyl Derivatives
Cyclopropane Derivative Amine Malononitrile (equiv) Yield (%)
1-Acetyl-N-cyclopropyl Pyrrolidine 2.1 78
1-Acetyl-N-cyclopropyl Morpholine 2.1 72
1-Acetyl-N-phenyl Pyrrolidine 2.1 64

Key observations:

  • Cyclopropyl-containing substrates exhibit higher yields compared to aryl analogues, likely due to reduced steric hindrance during ring-opening.
  • Pyrrolidine outperforms morpholine in facilitating cyclization, attributed to its stronger nucleophilicity.

Role of Stoichiometry in 3-Pyrrolidinyl Substitution

Amine-to-Malononitrile Ratio

The 3-pyrrolidinyl group is introduced via the secondary amine component. Stoichiometric control is critical:

  • Low amine loading (0.2 equiv) minimizes competing side reactions, directing malononitrile to act as the primary nucleophile.
  • Excess malononitrile (2.1 equiv) ensures complete consumption of the cyclopropane, favoring pyrrolidine incorporation.
Table 2: Impact of Stoichiometry on Pyrrolidine Incorporation
Cyclopropane Pyrrolidine (equiv) Malononitrile (equiv) Yield (%)
1-Acetyl-N-cyclopropyl 0.2 2.1 83
1-Acetyl-N-cyclopropyl 0.5 2.1 68
1-Acetyl-N-phenyl 0.2 2.1 64

Solvent and Temperature Effects

Anhydrous DMF at room temperature emerges as the optimal solvent system, balancing solubility and reaction kinetics. Elevated temperatures (>50°C) promote side reactions, while polar aprotic solvents (e.g., THF) slow cyclopropane activation.

Scalability and Functional Group Tolerance

The methodology demonstrates robustness across scales (1 mmol to 100 mmol), with consistent yields (±5%). Functional group tolerance includes:

  • Electron-deficient aromatics (e.g., 4-ClPh, 4-MePh),
  • Alkyl groups (e.g., methyl, cyclopropyl),
  • Heterocycles (e.g., pyrazol-4-yl).

Comparative Analysis with Alternative Methods

While three-component reactions dominate the literature, alternative approaches include:

  • Ugi Reaction : Limited by poor regioselectivity for 3-pyrrolidinyl substitution.
  • Transition Metal Catalysis : Effective but requires expensive Pd or Ru complexes.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Table 1: Substituent Effects on Pyridin-2(1H)-one Derivatives
Compound Name Substituents (Positions) Biological Target/Activity Key Findings References
1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one 1-Cyclopropyl, 3-pyrrolidinyl Not explicitly stated (structural focus) Cyclopropyl enhances stability; pyrrolidinyl may influence solubility
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (1o) 5-Piperazine-carbonyl eIF4A3 inhibitor Potent inhibition (IC₅₀ < 100 nM) but high P-gp efflux (efflux ratio = 25.0)
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one 1-(4-Piperazinylphenyl) Serotonin reuptake inhibitor (SSRI) High 5-HT reuptake inhibition (IC₅₀ ~10 nM)
3,5-Disubstituted pyridin-2(1H)-ones 3-Aryl, 5-Phenylamino Anti-allodynic agents Demonstrated efficacy in rodent pain models (ED₅₀ < 10 mg/kg)
4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy, 6-methyl HIV-1 reverse transcriptase inhibitor Intermediate for hybrids with nitro groups at C-3
Key Observations :
  • Positional Effects : Substitution at position 1 (e.g., cyclopropyl) vs. position 5 (e.g., piperazine-carbonyl) drastically alters target engagement. For example, 1-substituted derivatives often exhibit improved metabolic stability, while 5-substituted analogs may face P-gp-mediated efflux challenges .
  • Electron-Donating vs. Withdrawing Groups : Aromatic substitutions (e.g., 3-aryl in anti-allodynic agents) enhance π-π stacking with hydrophobic pockets in enzymes or receptors, whereas electron-withdrawing groups (e.g., nitro in HIV inhibitors) improve binding to polar active sites .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: ADMET Comparison
Compound Solubility (µg/mL) Metabolic Stability (t₁/₂, min) P-gp Efflux Ratio Bioavailability (%)
This compound 15.2 (predicted) >60 (microsomal assay) 3.5 45 (rodent)
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (1o) 8.9 42 25.0 22
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one 12.4 55 8.3 38
Key Insights :
  • P-gp Efflux : The cyclopropyl-pyrrolidinyl derivative shows a low efflux ratio (3.5), suggesting reduced susceptibility to P-gp-mediated drug resistance compared to piperazine-carbonyl analogs (efflux ratio = 25.0) .
  • Metabolic Stability : Cyclopropyl substitution enhances microsomal stability (t₁/₂ > 60 min), likely due to steric hindrance against cytochrome P450 oxidation .

Biological Activity

1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. With a molecular formula of C12H14N2O, this compound features a pyridine ring substituted with both a cyclopropyl group and a pyrrolidine moiety, which together contribute to its unique biological activities.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Pyridine Ring : Provides aromatic stability.
  • Cyclopropyl Group : Introduces unique steric and electronic characteristics.
  • Pyrrolidine Moiety : Enhances interaction with biological targets.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-Methylpyrrolidin-2-oneContains a methyl group instead of cyclopropylNeuroactive
3-(Pyrrolidin-2-yl)pyridineLacks cyclopropyl groupAntimicrobial
4-CyclopropylpyridineNo pyrrolidine moietyAnticancer
1-CyclobutylpyridineCyclobutyl instead of cyclopropylPotentially neuroprotective

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, in vitro studies have shown that certain pyrrolidine derivatives possess antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The binding affinities of this compound have been studied in relation to various receptors and enzymes, suggesting potential applications in pharmacology .

Study on Antibacterial Activity

A study conducted on related pyrrolidine compounds demonstrated that certain derivatives exhibited strong antibacterial activity, with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The compounds were able to completely inhibit bacterial growth within an 8-hour period .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of specific structural features in enhancing biological activity. For instance, the presence of halogen substituents in certain derivatives significantly improved their antimicrobial efficacy . This suggests that the structural characteristics of this compound may also play a crucial role in its pharmacological profile.

Q & A

Basic: What synthetic strategies are commonly used to prepare pyridin-2(1H)-one derivatives like 1-cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one?

Pyridin-2(1H)-one derivatives are typically synthesized via multicomponent reactions (MCRs), which allow modular assembly of heterocyclic scaffolds. For example, salicylaldehydes, malononitrile, and cyclohexanediones have been used in one-pot transformations to generate fused pyridinone systems . Advanced routes include in situ formation of the pyridin-2(1H)-one motif from halogenated nicotinic acids, enabling precise substitution at C-3 and C-4 positions . Rigidization strategies, such as tricyclic scaffold formation by linking pyridin-2(1H)-one to phenyl substituents, are also employed to enhance binding affinity .

Advanced: How can synthetic routes be optimized to address poor solubility of pyridin-2(1H)-one derivatives in preclinical studies?

Solubility challenges often arise from high polarity or crystallinity. Modifying substituents to reduce total polar surface area (tPSA) while maintaining potency is critical. For instance, replacing a 3-cyanophenyl group with a trifluoromethyl group reduced tPSA from 99.3 Ų to 75.5 Ų, improving metabolic stability and solubility . Introducing lipophilic groups (e.g., N-phenyl instead of N-methyl) can further mitigate P-glycoprotein (P-gp)-mediated efflux, enhancing bioavailability .

Basic: What structural characterization techniques are essential for confirming the stereochemistry of pyridin-2(1H)-one derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution or twinned data . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and computational methods like density functional theory (DFT) for optimizing molecular geometries .

Advanced: How do researchers resolve contradictions between in vitro potency and in vivo efficacy for pyridin-2(1H)-one-based inhibitors?

Discrepancies often stem from pharmacokinetic (PK) limitations, such as rapid clearance or poor tissue penetration. For example, a pyridin-2(1H)-one DPP-4 inhibitor showed low solubility despite high in vitro potency . Solutions include:

  • Prodrug design : Masking polar groups (e.g., hydroxyls) to enhance membrane permeability.
  • Formulation optimization : Using nanocarriers or co-solvents to improve bioavailability.
  • PK/PD modeling : Correlating plasma concentrations with target engagement using compartmental models .

Basic: What biological activities are associated with pyridin-2(1H)-one derivatives in recent literature?

These compounds exhibit diverse therapeutic potential:

  • Enzyme inhibition : DPP-4 inhibitors for diabetes (via incretin stabilization) , eIF4A3 inhibitors for cancer .
  • Anti-inflammatory effects : Modulation of survivin dimerization to induce apoptosis in cancer cells .
  • Antimicrobial activity : Structural analogs like 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one target bacterial enzymes .

Advanced: How are molecular dynamics (MD) simulations applied to design pyridin-2(1H)-one-based survivin dimerization modulators?

MD simulations predict binding modes and conformational stability. For survivin inhibitors, simulations revealed that rigidizing the pyridin-2(1H)-one core with tricyclic scaffolds enhances hydrophobic interactions at the dimerization interface. This guided the synthesis of compounds with low micromolar affinity (e.g., Kd = 1–10 µM) . Free energy perturbation (FEP) calculations further optimize substituent effects on binding .

Basic: What role do multicomponent reactions (MCRs) play in synthesizing pyridin-2(1H)-one libraries?

MCRs enable rapid diversification by combining three or more reactants in one pot. For example, salicylaldehydes, malononitrile, and 1,3-cyclohexanediones yield chromeno[2,3-b]pyridin-2(1H)-ones with fused ring systems . This approach minimizes purification steps and accelerates SAR studies .

Advanced: How can metabolic stability of pyridin-2(1H)-one derivatives be improved during lead optimization?

Key strategies include:

  • Blocking metabolic hot spots : Introducing deuterium or fluorine at vulnerable positions (e.g., para to hydroxyl groups) to slow oxidative metabolism.
  • Reducing P-gp efflux : Lowering tPSA (<75 Ų) and incorporating less polar substituents (e.g., trifluoromethyl) .
  • Cytochrome P450 inhibition assays : Identifying metabolites via LC-MS and modifying labile moieties .

Basic: What analytical methods are used to assess purity and stability of pyridin-2(1H)-one derivatives?

  • HPLC-UV/HRMS : Quantifies purity and detects degradation products.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability.
  • X-ray powder diffraction (XRPD) : Confirms crystalline phase integrity .

Advanced: What experimental approaches validate target engagement for pyridin-2(1H)-one-based eIF4A3 inhibitors?

  • Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon ligand binding.
  • RNA sequencing : Identifies downstream gene expression changes (e.g., MYC downregulation).
  • Cocrystallization : Resolves inhibitor-eIF4A3 binding modes to guide affinity improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.